
3-(Bromomethyl)-5-fluorobenzonitrile
Overview
Description
3-(Bromomethyl)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, featuring a bromomethyl group at the third position and a fluorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile typically involves the bromination of 5-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical selectively substitutes the hydrogen atom at the benzylic position to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-(bromomethyl)-5-fluorobenzaldehyde or 3-(bromomethyl)-5-fluorobenzoic acid.
Reduction: Formation of 3-(bromomethyl)-5-fluorobenzylamine.
Scientific Research Applications
Scientific Research Applications
- Chemistry 3-(Bromomethyl)-5-fluorobenzonitrile is a versatile building block in organic synthesis. Its applications include:
- Preparation of Complex Molecules It facilitates the creation of more complex molecules.
- Intermediate in Synthesis It acts as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
- Biology and Medicine In medicinal chemistry, this compound is explored as a pharmacophore in drug design.
- Potential Biological Activities Derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
- Industry This compound is used in developing specialty chemicals and advanced materials.
- Polymer Modification It can be incorporated into polymers to impart specific properties like flame retardancy or chemical resistance.
Case Studies and Research Findings
- Reactivity with Tetrazines Research has been conducted on the reactivity of this compound with tetrazines.
- Synthesis and Biological Evaluation Studies involve the synthesis and biological evaluation of compounds derived from this compound.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-fluorobenzonitrile largely depends on its reactivity towards various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with biological targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3-(Chloromethyl)-5-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-4-fluorobenzonitrile: Fluorine atom at the fourth position instead of the fifth.
3-(Bromomethyl)-5-chlorobenzonitrile: Chlorine atom instead of fluorine at the fifth position.
Uniqueness: 3-(Bromomethyl)-5-fluorobenzonitrile is unique due to the combination of the bromomethyl and fluorine substituents, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
3-(Bromomethyl)-5-fluorobenzonitrile, with the CAS number 179898-34-1, is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrFN
- Molecular Weight : 200.01 g/mol
- Purity : Typically high purity levels are required for biological studies.
- Storage Conditions : Should be stored sealed in dry conditions at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromomethyl and fluorine substituents significantly influence the compound's reactivity and binding affinity to biological macromolecules.
Key Mechanisms:
- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of more biologically active derivatives.
- Electrophilic Activity : The presence of the fluorine atom enhances electrophilic character, potentially allowing for interactions with nucleophiles in biological systems.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains. For example, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating inhibition of biofilm formation and bacterial growth .
- Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties. It has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for further development .
Research Findings
Recent studies have explored the biological implications of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Against MRSA :
- Cytotoxicity in Cancer Research :
Properties
IUPAC Name |
3-(bromomethyl)-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIFNMFWHQFXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853368-35-1 | |
Record name | 3-(bromomethyl)-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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